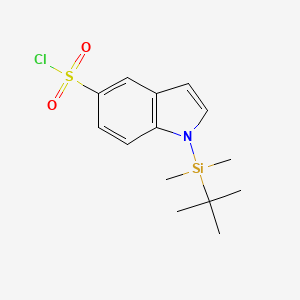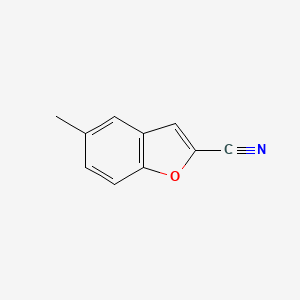
5-Methylbenzofuran-2-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
Benzofuran compounds, including 5-Methylbenzofuran-2-carbonitrile, can be synthesized through various methods. For instance, benzofuran rings have been constructed by unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which results in fewer side reactions and a high yield .
Molecular Structure Analysis
Benzofuran, the core structure of 5-Methylbenzofuran-2-carbonitrile, is a heterocyclic compound composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Chemical Reactions Analysis
Benzofuran and its derivatives, including 5-Methylbenzofuran-2-carbonitrile, have been the subject of various chemical reactions. Over the past five years, progress has been made in benzofuran C−H functionalisations, including alkylations, arylations and heteroarylations, carboxylations, carbamoylations, and C-heteroatom bond formations, and cyclisations .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
5-Methylbenzofuran-2-carbonitrile: and its derivatives have been found to possess significant antibacterial and antifungal properties. This compound serves as a core structure for synthesizing novel furan derivatives that exhibit a wide range of biological activities, including combating microbial resistance . The presence of the furan nucleus is crucial in medicinal chemistry for the development of new drugs, particularly as antimicrobial agents .
Anticancer Therapeutic Potential
Benzofuran scaffolds, which include 5-Methylbenzofuran-2-carbonitrile , are being explored for their anticancer properties. Research indicates that benzofuran compounds can inhibit the growth of various human cancer cells, making them promising candidates for anticancer drug development . The structural versatility of benzofuran derivatives allows for the creation of compounds with potential therapeutic applications in oncology .
Material Science
In the realm of material science, 5-Methylbenzofuran-2-carbonitrile could play a role in the development of stress-relieving materials. While not directly mentioned, the study of stress relaxation in polymers and the behavior of viscoelastic materials could benefit from the incorporation of benzofuran derivatives to modify material properties .
Environmental Science
The environmental applications of 5-Methylbenzofuran-2-carbonitrile derivatives include their use in the synthesis of thermally activated delayed fluorescence (TADF) emitters. These emitters are crucial for the development of narrow-emission materials, which are essential for high-color-purity displays and other environmental sensing technologies .
Biochemistry
In biochemistry, 5-Methylbenzofuran-2-carbonitrile is part of the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are used to construct biologically active compounds containing pyrimidine rings, which have shown antimicrobial activity. The presence of hydroxyl, thiol, and amino groups in the pyrimidine ring significantly contributes to their biological activity .
Industrial Uses
Industrially, 5-Methylbenzofuran-2-carbonitrile is utilized in the synthesis of various benzofuran-based compounds. These compounds are not only used for industrial purposes but also exhibit a broad range of biological activities. The review of synthetic methodologies for benzofurans highlights their importance in industrial applications .
Orientations Futures
While specific future directions for 5-Methylbenzofuran-2-carbonitrile are not explicitly mentioned in the literature, benzofuran derivatives, in general, have attracted much attention due to their biological activities and potential applications as drugs . Therefore, it is reasonable to expect that future research will continue to explore the properties and potential applications of 5-Methylbenzofuran-2-carbonitrile and other benzofuran derivatives.
Mécanisme D'action
Target of Action
5-Methylbenzofuran-2-carbonitrile is a compound that belongs to the benzofuran family . Benzofuran derivatives have been found to interact with a wide range of targets, including various enzymes and receptors It is known that benzofuran derivatives often interact with targets that have at least one hydrophobic pocket and two hydrogen-bond donors .
Mode of Action
Benzofuran derivatives are known to interact with their targets through a combination of hydrophobic interactions and hydrogen bonding . This allows them to bind to their targets and exert their effects.
Biochemical Pathways
Benzofuran derivatives are known to interact with a wide range of targets and can potentially affect multiple biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives can be improved through various modifications .
Result of Action
Benzofuran derivatives are known to have a wide range of biological and pharmacological activities .
Action Environment
It is known that environmental factors can influence the action of chemical compounds in general .
Propriétés
IUPAC Name |
5-methyl-1-benzofuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUGKHCNRKHFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)
![3-(4-methoxyphenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2360901.png)
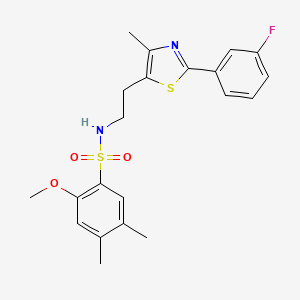
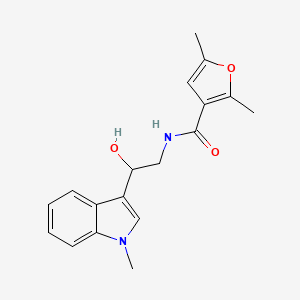
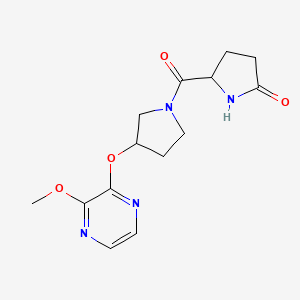
![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)


